molecular formula C11H13ClO3 B15321615 3-(4-Chloro-2-methoxyphenyl)-2-methylpropanoic acid

3-(4-Chloro-2-methoxyphenyl)-2-methylpropanoic acid

Cat. No.: B15321615
M. Wt: 228.67 g/mol
InChI Key: RMQMIELFZWYLGF-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methoxyphenyl)-2-methylpropanoic acid is an organic compound characterized by its molecular structure, which includes a chloro group, a methoxy group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-2-methoxyphenyl)-2-methylpropanoic acid typically involves the following steps:

  • Friedel-Crafts Acylation: This reaction involves the acylation of 4-chloro-2-methoxybenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Reduction: The resulting ketone is then reduced to the corresponding carboxylic acid using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chloro-2-methoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

  • Reduction: The compound can be reduced to its corresponding alcohol or aldehyde.

  • Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used as oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2, Pd/C) are commonly employed.

  • Substitution: Nucleophiles such as hydroxide (OH-) or alkoxides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carbon dioxide (CO2) and water (H2O)

  • Reduction: Corresponding alcohol or aldehyde

  • Substitution: Various substituted phenyl compounds

Scientific Research Applications

3-(4-Chloro-2-methoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems and pathways.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 3-(4-Chloro-2-methoxyphenyl)-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-chloro-2-methoxybenzoic acid

  • 3-chloro-4-methoxyphenylacetic acid

  • 2-chloro-4-methoxybenzaldehyde

This comprehensive overview provides a detailed understanding of 3-(4-Chloro-2-methoxyphenyl)-2-methylpropanoic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

3-(4-chloro-2-methoxyphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H13ClO3/c1-7(11(13)14)5-8-3-4-9(12)6-10(8)15-2/h3-4,6-7H,5H2,1-2H3,(H,13,14)

InChI Key

RMQMIELFZWYLGF-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=C(C=C1)Cl)OC)C(=O)O

Origin of Product

United States

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